5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid
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Overview
Description
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-A]pyridine core with a methoxy group at the 5-position and a trifluoromethyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe methoxy and trifluoromethyl groups are introduced through selective substitution reactions using reagents like methanol and trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, purification steps like recrystallization and chromatography are crucial to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrazolo[1,5-A]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and trifluoromethylating agents for introducing trifluoromethyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used in studying enzyme inhibition and protein interactions due to its ability to bind selectively to biological targets.
Mechanism of Action
The mechanism of action of 5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can inhibit enzymes or modulate receptor activity by binding to active sites or allosteric sites . The methoxy group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
Pyrazolo[1,5-A]pyrimidines: These compounds share the pyrazolo[1,5-A] core but have a pyrimidine ring instead of a pyridine ring.
Uniqueness
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct electronic and steric properties. These properties enhance its potential as a versatile scaffold in drug design and material science .
Biological Activity
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article explores the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C10H7F3N2O3
- Molecular Weight : 245.16 g/mol
- CAS Number : 1297136-82-3
- Purity : ≥ 97%
The biological activity of this compound primarily involves its interactions with specific kinases and receptors implicated in cancer cell proliferation and survival. Research indicates that compounds within the pyrazolo[1,5-A]pyridine class can inhibit key signaling pathways associated with tumor growth.
Inhibition of Kinases
One notable mechanism is the inhibition of Pim-1 kinase, which is crucial for cell survival and proliferation in various cancers. In vitro studies have shown that this compound exhibits potent inhibitory activity against Pim-1, leading to reduced phosphorylation of the BAD protein, a critical regulator of apoptosis. This suggests that the compound can induce apoptosis in cancer cells by disrupting survival signaling pathways .
Antitumor Activity
Recent studies have evaluated the antitumor efficacy of this compound against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MDA-MB-231 (Breast) | 0.126 | Inhibition of cell proliferation |
A549 (Lung) | 0.87 | Induction of apoptosis |
HeLa (Cervical) | 1.75 | Disruption of cell cycle progression |
These findings indicate a strong selectivity towards cancer cells over normal cells, highlighting a therapeutic window that could be exploited for clinical applications .
Neuropharmacological Effects
In addition to its antitumor properties, preliminary studies suggest that this compound may also exhibit neuroprotective effects. It has been observed to modulate neurotransmitter systems and may possess potential as a treatment for neurodegenerative disorders. The specific mechanisms remain under investigation but may involve modulation of glutamatergic signaling pathways .
Case Studies
-
Case Study on MDA-MB-231 Cells :
- A study demonstrated that treatment with this compound resulted in significant inhibition of colony formation in soft agar assays, indicative of its potential to prevent tumorigenesis.
- The compound was also shown to enhance caspase activity, which is associated with apoptosis induction.
-
In Vivo Studies :
- In animal models, administration of this compound led to a reduction in tumor size and metastasis in xenograft models of breast cancer, further supporting its potential as an effective anticancer agent.
Properties
IUPAC Name |
5-methoxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-18-5-2-7-6(9(16)17)4-14-15(7)8(3-5)10(11,12)13/h2-4H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDKHSHPLXONHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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